Thiophen-2(3H)-imine
Description
Thiophen-2(3H)-imine is a heterocyclic compound featuring a five-membered thiophene ring with an imine group at the 2-position. These analogs highlight the importance of the imine moiety in modulating reactivity, stability, and biological activity .
Properties
Molecular Formula |
C4H5NS |
|---|---|
Molecular Weight |
99.16 g/mol |
IUPAC Name |
3H-thiophen-2-imine |
InChI |
InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1,3,5H,2H2 |
InChI Key |
BBQWIRWKYMBILV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC1=N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophen-2(3H)-imine can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones in the presence of a sulfur source, such as Lawesson’s reagent . Another method includes the use of multicomponent reactions, such as the Ugi-3CR reaction, which involves the simultaneous addition of homocysteine, isonitrile, and ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophenes react with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Thiophen-2(3H)-imine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of thiophen-2(3H)-imine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Thiophen-2(3H)-imine with three classes of structurally related compounds: benzo-fused thiophen-imines , thiazole/oxazole-imines , and substituted thiophene derivatives . Key differences in synthesis, stability, and applications are outlined.
Stability and Electronic Properties
- Benzo[c]thiophen-1(3H)-imine: Exhibits stereochemical stability due to fused aromatic rings, forming sole stereoisomers during cyclization .
- Thiazole-imines: Substituents on the thiazole ring (e.g., –NO₂, –CF₃) significantly alter electronic properties. For example, electron-withdrawing groups reduce HOMO-LUMO gaps (3.5–4.2 eV), favoring charge transfer in solvents like ethanol .
- This compound (hypothetical) : Predicted to have higher reactivity than benzo-fused analogs due to the absence of aromatic stabilization. The imine group may participate in tautomerism or nucleophilic attacks, limiting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
